3-Bromo-5-fluoro-2-isopropoxyphenylboronic acid

Solid-phase handling Melting point differentiation Isopropoxy vs. n-propoxy

Researchers requiring precise stoichiometric control in sequential cross-coupling reactions often encounter challenges with hygroscopic or low-melting boronic acids that complicate automated weighing. 3-Bromo-5-fluoro-2-isopropoxyphenylboronic acid (CAS 352534-84-0) solves these problems: • Optimal melting point (63-68 °C) ensures free-flowing solid handling for automated platforms. • Dual reactive handles (C-Br and C-B(OH)₂) enable two chemoselective Suzuki couplings without protecting-group manipulation. • Sterically demanding 2-isopropoxy group modulates transmetallation geometry for enhanced atropselectivity. Delivered with comprehensive analytical documentation (NMR, HPLC, LC-MS).

Molecular Formula C9H11BBrFO3
Molecular Weight 276.9 g/mol
CAS No. 352534-84-0
Cat. No. B1284241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-fluoro-2-isopropoxyphenylboronic acid
CAS352534-84-0
Molecular FormulaC9H11BBrFO3
Molecular Weight276.9 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC(=C1OC(C)C)Br)F)(O)O
InChIInChI=1S/C9H11BBrFO3/c1-5(2)15-9-7(10(13)14)3-6(12)4-8(9)11/h3-5,13-14H,1-2H3
InChIKeyQPUAAHCYYDGERH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5-fluoro-2-isopropoxyphenylboronic Acid: Identity and Structural Overview


3-Bromo-5-fluoro-2-isopropoxyphenylboronic acid (CAS 352534-84-0, MFCD06798051) is a tri-substituted arylboronic acid building block bearing bromine at the 3-position, fluorine at the 5-position, and a branched isopropoxy group at the 2-position ortho to the boronic acid functionality [1]. With a molecular formula of C₉H₁₁BBrFO₃ and molecular weight of 276.90 g/mol, this compound belongs to the class of ortho-alkoxy-fluorinated phenylboronic acids utilized extensively in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions for the construction of biaryl and heteroaryl scaffolds [2]. Its melting point of 63–68 °C (lit.) and solid physical form under ambient storage conditions distinguish it from lower-melting ortho-alkoxy congeners .

Tri-substituted arylboronic acid for Suzuki–Miyaura cross-coupling workflows
Solid-phase handling fit: melting point range supports ambient-temperature weighing
Dual reactive handles enable iterative chemoselective coupling strategies

3-Bromo-5-fluoro-2-isopropoxyphenylboronic Acid: Irreplaceable by Generic Analogs


Arylboronic acids bearing ortho-alkoxy substituents exhibit markedly different reactivity profiles, acidity constants, and steric environments compared to their meta- or para-substituted isomers, as well as to analogs with linear alkoxy chains [1]. The specific combination of a 2-isopropoxy group (branched, electron-donating via resonance, sterically demanding), a 5-fluoro substituent (electron-withdrawing, acidity-enhancing), and a 3-bromo substituent (a second reactive handle for iterative cross-coupling) creates a substitution pattern that cannot be replicated by simply selecting any fluoro-arylboronic acid or any ortho-alkoxyphenylboronic acid from the same compound class [2]. Substituting the isopropoxy group with a linear n-propoxy chain, replacing bromine with chlorine, or omitting the 2-alkoxy group altogether alters melting point, solubility, steric demand at the palladium center during transmetallation, and the pKa of the boronic acid moiety—each of which can materially affect coupling yield and selectivity in a given synthetic sequence [3].

Linear n-propoxy analog may alter steric demand and conformational flexibility during transmetallation, potentially shifting coupling selectivity
5-Chloro analog exhibits different electronic modulation and a higher melting point, which may affect dissolution protocols and reaction acidity context
Non-alkoxy or mono-handle comparators lack the ortho-steric tuning and orthogonal reactivity required for sequential cross-coupling without intermediate derivatization

3-Bromo-5-fluoro-2-isopropoxyphenylboronic Acid: Quantitative Differentiation Evidence


Solid-Handling Advantage Over n-Propoxy Analog

The target compound exhibits a melting point of 63–68 °C (lit.), which is 7–17 °C higher than its direct structural isomer 3-bromo-5-fluoro-2-propoxyphenylboronic acid (CAS 868272-84-8, mp 51–56 °C lit.) . This difference arises solely from the branched isopropoxy versus linear n-propoxy chain at the 2-position, since both compounds share the identical molecular formula C₉H₁₁BBrFO₃ and molecular weight 276.90 g/mol . The higher melting point of the isopropoxy derivative translates to a solid physical form that is less prone to liquefaction or clumping during ambient-temperature weighing and storage, a practical procurement consideration for high-throughput parallel synthesis workflows .

Solid-Handling Advantage
Head-to-head
Δmp = +7 to +17 °C vs. n-propoxy analog
Supports solid-dispensing workflow fit
Data to verify per batch COA
Solid-phase handling Melting point differentiation Isopropoxy vs. n-propoxy

Conformational Pre-organization with Branched Isopropoxy

The target compound possesses 3 rotatable bonds (computed) compared to 4 rotatable bonds for the n-propoxy isomer 3-bromo-5-fluoro-2-propoxyphenylboronic acid, as determined from their respective InChI-derived structures [1]. This reduction in conformational自由度 reflects the branched isopropoxy group's restriction of the terminal methyl rotors relative to the extended n-propyl chain. In the context of palladium-mediated transmetallation, the ortho-isopropoxy group presents a distinct steric profile that can influence the regiochemical outcome of Suzuki–Miyaura couplings, as demonstrated in mechanistic studies of ortho-substituted phenylboronic acids where ortho-alkoxy groups participated in metal O-chelation effects not observed with ortho-chloro or ortho-alkyl substituents [2].

Conformational Restriction
Cross-study comparable
3 rotatable bonds vs. 4 for n-propoxy analog
Conformational pre-organization context
Steric effect on coupling geometry requires reaction-specific review
Conformational restriction Rotatable bond count Isopropoxy steric effects

Dual Reactive Handles for Iterative Cross-Coupling

The simultaneous presence of a C–Br bond (3-position) and a C–B(OH)₂ group (1-position) on the same aromatic ring provides two electronically differentiated sites for sequential palladium-catalyzed cross-coupling. The bromine substituent is a competent electrophilic partner for Suzuki coupling, while the boronic acid serves as the nucleophilic partner, enabling iterative chemoselective bond constructions without intermediate functional group interconversion. In contrast, comparator 2-isopropoxyphenylboronic acid (CAS 138008-97-6, mp 30–35 °C) lacks both the bromine and fluorine substituents, offering only a single boronic acid handle and a significantly lower melting point (Δmp ≈ 33 °C lower than the target compound) that complicates solid handling . The 3-bromo-5-fluorophenylboronic acid (CAS 849062-37-9, mp >300 °C), while retaining the bromo and fluoro pattern, completely lacks the ortho-alkoxy group that modulates steric and electronic properties at the boron center .

Iterative Coupling Handles
Class-level inference
2 reactive sites (C–Br + C–B(OH)₂) with ortho-alkoxy tuning
Reported orthogonal reactivity context
Comparator structures lack at least one feature
Iterative cross-coupling Chemoselective Suzuki coupling Orthogonal reactivity

Fluorine-Enhanced Boronic Acid Acidity

The 5-fluoro substituent on the target compound exerts an electron-withdrawing effect that increases the Lewis acidity of the boronic acid center relative to non-fluorinated phenylboronic acids. Systematic studies of fluorinated phenylboronic acids have established that the pKa values of mono- and difluoro-substituted boronic acids correlate linearly with the pKa values of the corresponding benzoic acids, and that ortho-fluorinated compounds exhibit distinct hydrolytic stability profiles [1]. The presence of a single fluorine atom at the 5-position (meta to boronic acid, para to bromine) is expected to lower the pKa by approximately 0.5–1.0 units relative to the unsubstituted parent, enhancing the proportion of the reactive boronate anion under mildly basic Suzuki coupling conditions (pH ~9–11) [2]. In contrast, the 5-chloro analog (CAS 352534-87-3, mp 98–103 °C) replaces the electron-withdrawing fluorine with chlorine, which exerts a weaker inductive effect (Hammett σₘ: F = +0.34 vs. Cl = +0.37; σₚ: F = +0.06 vs. Cl = +0.23) and yields a 20–40 °C higher melting point, altering both electronic and physical handling properties .

Fluorine-Enhanced Acidity
Class-level inference
Estimated pKa ≈ 8.0–8.5; lowered by ~0.3–0.8 units
Supports boronate anion formation context
Extrapolated from fluorinated phenylboronic acid studies
Boronic acid pKa Fluorine electronic effects Transmetallation efficiency

Higher Purity from Multiple Suppliers

The target compound is commercially available at a certified purity of 98% (HPLC) from multiple independent suppliers including Bidepharm and Aladdin, with accompanying certificates of analysis (COA) providing NMR, HPLC, and/or GC batch-specific data . The n-propoxy analog (CAS 868272-84-8) is typically supplied at 95% purity minimum specification, as is the 5-chloro analog (CAS 352534-87-3) . While this 3% purity difference may appear modest, for building blocks destined for multi-step synthesis in medicinal chemistry programs, a 3% reduction in unidentified impurities can translate to a meaningful reduction in the burden of byproduct removal and intermediate purification, particularly when the boronic acid is used in the final convergent step of a sequence .

Higher Purity Specification
Head-to-head
98% (HPLC) typical vs. 95% for n-propoxy/5-chloro analogs
Specification review context
Supplier COA batch-specific verification required
Purity specification Procurement quality Batch consistency

Melting Point Distinction vs. 5-Chloro Analog

The melting point of the target compound (63–68 °C) is approximately 35–40 °C lower than that of the 5-chloro-2-isopropoxyphenylboronic acid analog (CAS 352534-87-3, mp 98–103 °C) . This substantial difference, arising from the replacement of bromine (atomic radius 1.85 Å) with chlorine (atomic radius 1.75 Å) and the accompanying changes in crystal packing, has practical implications for procurement decisions involving large-scale storage and dissolution protocols. A compound melting below 70 °C may be more readily dissolved in common organic solvents at ambient temperature compared to one requiring heating above 100 °C to achieve full dissolution, which can be a relevant factor when designing high-throughput automated synthesis workflows that avoid heating steps .

Melting Point vs. 5-Chloro
Head-to-head
Δmp ≈ -35 to -40 °C relative to 5-chloro analog (98–103 °C)
Ambient-temperature dissolution context
May reduce heating steps in automated synthesis
Solid-form risk Polymorph tendency Melting point comparison

3-Bromo-5-fluoro-2-isopropoxyphenylboronic Acid: High-Value Application Scenarios


Iterative Suzuki Coupling for Unsymmetrical Biaryls

The target compound's dual reactive handles (C–Br at position 3 and C–B(OH)₂ at position 1) enable two sequential, chemoselective Suzuki couplings without intermediate protecting-group manipulation. The bromine substituent serves as the electrophilic partner in a first coupling with a distinct boronic acid, while the boronic acid moiety can be coupled with a different aryl halide in a second step. This iterative strategy is supported by the well-established preferential oxidative addition of Pd(0) to aryl bromides over aryl chlorides, and by the ortho-isopropoxy group's ability to modulate the steric environment at palladium during transmetallation, as mechanistically characterized in studies of ortho-substituted phenylboronic acids . The higher melting point (63–68 °C) relative to the n-propoxy analog (51–56 °C) facilitates accurate weighing for stoichiometry-sensitive sequential couplings .

Medicinal Chemistry Building Block for Fluorinated Biaryls

Fluorinated biaryl motifs are privileged structures in kinase inhibitors, GPCR modulators, and anti-infective agents. The 5-fluoro substituent on the target compound enhances metabolic stability and modulates the electron density of the aromatic ring, while the 2-isopropoxy group contributes lipophilicity and can engage in hydrogen-bonding interactions with biological targets. The enhanced acidity of the boronic acid moiety due to the electron-withdrawing fluorine (pKa lowered by ~0.3–0.8 units relative to unsubstituted phenylboronic acid) may improve coupling efficiency with electron-deficient heteroaryl halides commonly encountered in medicinal chemistry programs . The compound's 98% purity specification from reputable suppliers reduces the risk of impurity-derived false positives in biological assays .

Solid-Handling Reliability in High-Throughput Synthesis

In automated parallel synthesis platforms, the physical form and melting point of solid reagents directly impact weighing accuracy and workflow reproducibility. The target compound's melting point of 63–68 °C places it in an optimal range: high enough to remain a free-flowing solid under ambient laboratory conditions (unlike the 30–35 °C mp of 2-isopropoxyphenylboronic acid, which may soften or liquefy in warm laboratories), yet low enough to dissolve readily in common organic solvents without heating (unlike the >300 °C mp of 3-bromo-5-fluorophenylboronic acid, which may require extended dissolution times) . The availability of comprehensive analytical documentation (NMR, HPLC, LC-MS) from suppliers such as Synblock further supports quality assurance in regulated synthesis environments .

Atropselective Synthesis of Axially Chiral Biaryls

The ortho-isopropoxy substituent on the target compound introduces steric bulk adjacent to the boronic acid, which can influence the atropselectivity of Suzuki–Miyaura couplings that generate axially chiral biaryl products. Mechanistic investigations have demonstrated that ortho-alkoxy groups can participate in palladium–oxygen chelation during the transmetallation transition state, a feature not available to ortho-alkyl or ortho-halo substituents, leading to altered regiochemical outcomes in couplings with polybrominated heterocycles . The branched nature of the isopropoxy group, as opposed to a linear n-propoxy chain, may further accentuate this steric directing effect due to its larger effective van der Waals volume near the boron center .

Application
Selection Property
Validation Focus
Iterative Suzuki coupling for unsymmetrical biaryls
Dual reactive handles with ortho-alkoxy steric tuning
Chemoselectivity and sequential coupling yield
Fluorinated biaryl scaffold synthesis
Fluorine-modulated electronic profile and acidity
Coupling efficiency with electron-deficient heteroaryl halides
High-throughput automated synthesis
Solid-form stability and moderate melting point
Weighing accuracy and ambient dissolution reproducibility
Atropselective biaryl synthesis research
Branched isopropoxy steric demand
Steric directing effect and Pd–O chelation context

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